molecular formula C6H15N3O B13626181 [2-(Dimethylamino)ethyl](ethyl)nitrosoamine

[2-(Dimethylamino)ethyl](ethyl)nitrosoamine

Cat. No.: B13626181
M. Wt: 145.20 g/mol
InChI Key: CHNAHEBRBOTHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)ethylnitrosoamine is a nitrosoamine compound characterized by a nitroso group (-N=O) attached to an ethyl group and a 2-(dimethylamino)ethyl substituent. Its structure can be represented as CH3CH2-N(NO)-CH2CH2N(CH3)2, with a molecular formula of C7H16N3O and a molecular weight of 158.23 g/mol.

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-ethylnitrous amide

InChI

InChI=1S/C6H15N3O/c1-4-9(7-10)6-5-8(2)3/h4-6H2,1-3H3

InChI Key

CHNAHEBRBOTHTF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)N=O

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Dimethylamino)ethyl Chloride Hydrochloride

This intermediate is synthesized by chlorination of dimethylethanolamine using thionyl chloride under controlled low temperatures (8–18 °C) in an ice-water bath to prevent side reactions and degradation. The process involves:

  • Direct chlorination of dimethylethanolamine with thionyl chloride at 12 °C.
  • Refluxing in dehydrated alcohol for 2 hours to complete the reaction.
  • Filtration and drying to obtain the hydrochloride salt.

This method offers high conversion efficiency, low environmental impact, and is suitable for industrial scale-up due to its simplicity and high yield.

Step Reagents & Conditions Outcome
1 Dimethylethanolamine + SOCl2, 8–18 °C Formation of 2-(dimethylamino)ethyl chloride hydrochloride
2 Reflux in dehydrated alcohol, 2 h Reaction completion
3 Filtration and drying Pure hydrochloride salt

Synthesis of Bis(2-dimethylaminoethyl) Ether

Bis(2-dimethylaminoethyl) ether is prepared through several routes involving quaternary ammonium salts and dimethylaniline or dimethylamine bases. Key methods include:

  • Reaction of bis-quaternary ammonium salts with solid acid catalysts at 200–450 °C in the gas phase.
  • Reaction of trimethylamine aqueous solution with dichloroethyl ether to form bis-quaternary ammonium salts, followed by demethylation with dimethylaniline, yielding approximately 60% product.
  • Use of N,N-dimethylamino sodium ethoxide with monochloroethane derivatives, yielding about 60%.
  • Reaction of bis-quaternary ammonium salts with polyethylene polyamine, yielding over 80%.

These methods are supported by patents US3400157, US3426072, US4625064, and CN1092082.

Two-Step Synthesis of Bis(2-dimethylaminoethyl) Ether via 2-(2-(Dimethylamino)ethyloxy)ethanol

A more refined synthesis involves:

Step 1: Reaction of dimethylamine with ethylene oxide in a high-pressure reactor (molar ratio 1:2–2.5) at 60–100 °C for 2–5 hours to produce 2-(2-(dimethylamino)ethyloxy)ethanol. Post-reaction degassing at 100–120 °C removes residual water and unreacted ethylene oxide.

Step 2: Hydrogenation reaction of 2-(2-(dimethylamino)ethyloxy)ethanol with dimethylamine over a Cu-Ni/γ-Al2O3 catalyst at 190–220 °C, 1.5–2.5 MPa hydrogen pressure, and 10–25 MPa reaction pressure for 6–13 hours to yield bis(2-dimethylaminoethyl) ether. The mixture is then subjected to amine/hydrogen removal via a de-amine/hydrogen tower at 145 °C to isolate the pure product.

Step Reagents & Conditions Product/Outcome
1 Dimethylamine + Ethylene oxide, 60–100 °C, 2–5 h 2-(2-(Dimethylamino)ethyloxy)ethanol
2 Hydrogenation with dimethylamine, Cu-Ni/γ-Al2O3 catalyst, 190–220 °C, 6–13 h Bis(2-dimethylaminoethyl) ether

Advanced Synthesis via Chlorination and Methyl Transfer

An alternative synthesis involves:

  • Chlorination of dimethylamino ethoxy ethanol with thionyl chloride in toluene at 20 °C.
  • Formation of a quaternary ammonium salt by reaction with trimethylamine at 50–80 °C.
  • Methyl transfer from the quaternary ammonium salt to ethylenediamine at 150–180 °C.
  • Final purification by rectification to obtain bis(2-dimethylaminoethyl) ether with high purity (~98.7% by gas chromatography).

This method highlights precise temperature control at each stage to optimize yield and purity.

Stage Reagents & Conditions Result
Chlorination Dimethylamino ethoxy ethanol + SOCl2, 20 °C Chloride intermediate
Quaternary ammonium formation Chloride + Trimethylamine, 50–80 °C Quaternary ammonium salt
Methyl transfer Quaternary ammonium salt + Ethylenediamine, 150–180 °C Bis(2-dimethylaminoethyl) ether
Purification Rectification under vacuum High purity product

Summary Table of Preparation Methods

Method No. Key Intermediate(s) Reagents & Conditions Yield/Notes Source/Patent Reference
1 2-(Dimethylamino)ethyl chloride hydrochloride Dimethylethanolamine + SOCl2, 8–18 °C, reflux in alcohol High yield, industrially viable CN105693525A
2 Bis(2-dimethylaminoethyl) ether Quaternary ammonium salts + dimethylaniline or polyamines, 200–450 °C gas phase or solution Up to 80% yield US3400157, US4625064
3 2-(2-(Dimethylamino)ethyloxy)ethanol + dimethylamine High-pressure reactor, Cu-Ni/γ-Al2O3 catalyst, 190–220 °C, 6–13 h Efficient two-step synthesis CN106316868A
4 Dimethylamino ethoxy ethanol Chlorination with SOCl2, quaternary salt formation, methyl transfer at 150–180 °C High purity (~98.7%) product CN107286029A

Professional and Research Insights

  • The two-step hydrogenation method (Method 3) offers precise control and scalability for producing bis(2-dimethylaminoethyl) ether, a critical precursor.
  • Chlorination with thionyl chloride is a common and effective route for introducing reactive chloride groups for further substitution.
  • Methyl transfer reactions involving quaternary ammonium salts and amines require temperature control to maximize yield and minimize side reactions.
  • Industrial processes emphasize environmental considerations, such as minimizing waste and avoiding harsh post-reaction treatments.

Chemical Reactions Analysis

Protonation and Acid-Catalyzed Denitrosation

In acidic conditions, nitrosamines undergo protonation at the oxygen atom (O-protonation) to form hydroxydiazenium salts (4 , Chart 2) . For 2-(Dimethylamino)ethylnitrosoamine, this leads to protolytic denitrosation, yielding N-[2-(dimethylamino)ethyl]-N-ethylamine (secondary amine) and nitrous acid (HNO<sub>2</sub>) .

Mechanism :

  • O-Protonation generates the hydroxydiazenium ion (4 ).

  • Nucleophilic attack (e.g., by water or Br<sup>−</sup>) cleaves the N–N bond .

Key Data :

ConditionNucleophileReaction Rate (Relative)Product(s)Source
pH 1–2, 25°CH<sub>2</sub>O1.0 (baseline)Secondary amine + HNO<sub>2</sub>
pH 1–2, 0.1 M KBrBr<sup>−</sup>3.2Secondary amine + NOBr
pH 1–2, 0.1 M SCN<sup>−</sup>SCN<sup>−</sup>2.8Secondary amine + NOSCN

Denitrosation is accelerated by nucleophiles like Br<sup>−</sup> or thiourea, which stabilize intermediates via charge transfer .

Reactions with Electrophiles

Nitrosamines react with alkylating agents (e.g., methyl triflate) to form O-substituted hydroxydiazenium salts (6–8 , Chart 3) . For 2-(Dimethylamino)ethylnitrosoamine, this results in O-alkylation or O-triflation, producing electrophilic intermediates .

Example Reaction :

  • With Trimethyloxonium Tetrafluoroborate :

    Nitrosamine+(CH3)3O+O-Methylated salt+BF4\text{Nitrosamine} + (\text{CH}_3)_3\text{O}^+ \rightarrow \text{O-Methylated salt} + \text{BF}_4^-

    The product (6a ) undergoes O-dealkylation in polar solvents or N-dealkylation with strong nucleophiles (e.g., thiophenols) .

Product Distribution :

ElectrophileSolventMajor PathwayProduct(s)Yield (%)Source
Methyl triflateCH<sub>2</sub>Cl<sub>2</sub>O-MethylationOCH<sub>3</sub>-diazenium salt85
Triflic anhydrideTolueneN-DealkylationMethylated toluene + HNO72

Reactions with Organolithium and Grignard Reagents

Nucleophilic attack at the nitroso-nitrogen by organometallic reagents (e.g., Grignard or organolithium) generates unstable oxy-hydrazine intermediates (20 ), which eliminate to form hydrazones (21 ) or azomethine imines (22 ) .

Mechanism :

  • Nucleophilic addition forms 20 .

  • Elimination produces 21 (for alkyl reagents) or 22 (for aryl reagents).

  • Further reaction with protic solvents yields α-substituted hydrazines (23 ) .

Example with Phenylmagnesium Bromide :

Nitrosamine+PhMgBrN-Phenyl hydrazine(24)+NO\text{Nitrosamine} + \text{PhMgBr} \rightarrow \text{N-Phenyl hydrazine} (\text{24}) + \text{NO}

Product :

ReagentSolventMajor ProductYield (%)Source
PhMgBrTHF24 (N-Ph hydrazine)68
t-BuLiHexane22 (Azomethine imine)55

Photolysis

Photolytic cleavage of the N–N bond occurs under UV light (λ<sub>max</sub> = 228–332 nm), generating nitric oxide (NO) and a dimethylaminoethyl radical (31 ) . In aqueous solutions, secondary products include N-nitrosodimethylamine (NDMA), methylamine (MA), and formamide derivatives .

Key Pathways :

  • Primary Cleavage :

    NitrosaminehνCH3(CH2)2N+NO\text{Nitrosamine} \xrightarrow{h\nu} \text{CH}_3(\text{CH}_2)_2\text{N}^- + \text{NO}
  • Secondary Reactions :

    • Radical recombination (back-reaction in solvents).

    • Hydrolysis to formamides (32 ) or amidoximes (36 ) in acidic media .

Product Distribution in Water :

Initial Conc. (M)pHO<sub>2</sub> SaturationMajor Product(s)Yield (%)Source
10<sup>−3</sup>7N<sub>2</sub>NDMA + MA45
10<sup>−5</sup>4AirFormamide + HNO<sub>2</sub>62

Formation and Stability

2-(Dimethylamino)ethylnitrosoamine can form during chloramination of precursor amines (e.g., N,N-dimethylethylenediamine) via oxidation of hydrazine intermediates (45 , Figure 11) . Stability is pH-dependent, with degradation accelerated in acidic or UV-exposed environments .

Regulatory Limits :

NitrosamineAcceptable Intake (AI)SurrogateSource
NDMA96 ng/dayCompound-specificFDA
N-Nitrosodiethylamine26.5 ng/dayCompound-specificFDA

Scientific Research Applications

2-(Dimethylamino)ethylnitrosoamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research due to its ability to interact with DNA and proteins.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethylnitrosoamine involves its interaction with cellular components, particularly nucleic acids and proteins. The nitroso group can form covalent bonds with DNA, leading to mutations and potential anticancer effects. Additionally, the compound can inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Nitrosamines

Structural and Chemical Properties

The table below compares 2-(Dimethylamino)ethylnitrosoamine with common nitrosamines, highlighting molecular formulas, CAS numbers, and substituent groups:

Compound Name Molecular Formula CAS Number Substituent Groups
2-(Dimethylamino)ethylnitrosoamine C7H16N3O Not Available Ethyl, 2-(dimethylamino)ethyl
N-Nitroso-dimethylamine (NDMA) C2H6N2O 62-75-9 Two methyl groups
N-Nitroso-diethylamine (NDEA) C4H10N2O 55-18-5 Two ethyl groups
N-Nitroso-methylethylamine (NMEA) C3H7N2O 10595-95-6 Methyl, ethyl
N-Nitroso-pyrrolidine (NPYR) C4H8N2O 930-55-2 Cyclic pyrrolidine

Key Observations :

  • Unlike cyclic nitrosamines (e.g., NPYR), the linear structure of the target compound may influence its metabolic activation pathways .

Metabolic and Toxicological Profiles

Metabolic Activation
  • NDMA and NDEA : Metabolized by cytochrome P450 enzymes (e.g., CYP2A6) to reactive alkyldiazonium ions, which alkylate DNA and cause mutations .
  • This could amplify oxidative stress or DNA damage compared to simpler nitrosamines .
Toxicity Data
  • NDMA: LD50 (oral, rat) = 26–40 mg/kg; classified as a Group 2A carcinogen (probable human carcinogen) .
  • NDEA: LD50 (oral, rat) = 280 mg/kg; classified as a Group 2B carcinogen (possible human carcinogen) .
  • 2-(Dimethylamino)ethylnitrosoamine: No direct toxicity data available.

Regulatory and Analytical Considerations

  • Regulatory Limits: The FDA and EMA have set strict acceptable intake limits for nitrosamines (e.g., NDMA at 96 ng/day) due to their carcinogenic risk .
  • Analytical Challenges: The polar dimethylaminoethyl group in the target compound may complicate detection via standard gas chromatography (GC) methods, necessitating liquid chromatography-mass spectrometry (LC-MS) for accurate quantification .

Biological Activity

2-(Dimethylamino)ethylnitrosoamine, a member of the nitrosamine class, has garnered attention due to its significant biological activity, particularly its potential carcinogenic properties. Nitrosamines are known for their ability to form DNA adducts, leading to mutations and cancer development in various biological systems. This article synthesizes diverse research findings on the biological activity of this compound, including its mechanisms of action, case studies, and comparative analysis with similar compounds.

The biological activity of 2-(Dimethylamino)ethylnitrosoamine primarily revolves around its carcinogenic potential . The mechanism involves:

  • Formation of Reactive Intermediates : The compound can generate reactive intermediates that covalently bind to DNA, leading to mutagenesis.
  • DNA Adduct Formation : Studies have shown that nitrosamines can form adducts with nucleophilic sites on DNA, which can disrupt normal cellular processes and lead to tumorigenesis .

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies many nitrosamines, including 2-(Dimethylamino)ethylnitrosoamine, as probable human carcinogens (Group 2A). The compound's ability to induce mutations has been extensively documented in various animal models, highlighting its genotoxic effects .

Case Studies

  • Animal Studies : Research has demonstrated that exposure to nitrosamines can lead to the development of tumors in laboratory animals. For instance, studies involving N-nitrosodimethylamine (NDMA), a structurally similar compound, have shown significant tumorigenic effects in rodents.
  • Human Epidemiological Studies : Epidemiological studies have linked nitrosamine exposure to increased cancer risks in humans, particularly in occupational settings where these compounds are prevalent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-(Dimethylamino)ethylnitrosoamine, it is useful to compare it with other nitrosamines:

Compound NameStructure CharacteristicsCarcinogenic Potential
2-(Dimethylamino)ethylnitrosoamineTertiary amine with ethyl and dimethyl groupsProbable human carcinogen
N-Nitrosodimethylamine (NDMA)Dimethyl amine derivativeClass 2A carcinogen
N-Nitrosodiethylamine (NDEA)Diethyl amine derivativeClass 2A carcinogen
N-Nitrosomethylethylamine (NMEA)Methyl and ethyl amine derivativeKnown mutagen

This table illustrates that while all listed compounds share structural similarities and carcinogenic potential, the specific combination of functional groups in 2-(Dimethylamino)ethylnitrosoamine influences its reactivity and biological activity.

Research Applications

The implications of 2-(Dimethylamino)ethylnitrosoamine extend beyond toxicology into various fields:

  • Chemistry : Utilized as a building block in organic synthesis for more complex molecules.
  • Biology : Investigated for its interactions with biological macromolecules such as DNA and proteins.
  • Medicine : Ongoing research explores its potential therapeutic properties despite its known toxicity.

Q & A

Q. What analytical methods are recommended for detecting trace levels of 2-(Dimethylamino)ethylnitrosoamine in pharmaceuticals?

To detect trace nitrosamines, liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-high-resolution mass spectrometry (GC-HRMS) is recommended. These methods must achieve sensitivity below regulatory limits (e.g., EMA’s acceptable intake of 8 ng/day for N-methyl-N-nitrosophenethylamine) . Key considerations:

  • Sample preparation : Avoid acidic conditions or nitrite contamination to prevent artifact formation during analysis .
  • Interference mitigation : Use isotope-labeled internal standards (e.g., deuterated analogs) to distinguish target peaks from matrix effects .
  • Validation parameters : Include limit of detection (LOD ≤ 3 ng/g), precision (RSD < 10%), and recovery (80–120%) per ICH M7(R1) guidelines .

Q. What regulatory frameworks govern the control of nitrosamine impurities in drug development?

The EMA and FDA enforce stringent limits based on carcinogenic risk. For example:

NitrosamineAcceptable Intake (AI)Source
N-methyl-N-nitrosophenethylamine8 ng/dayEMA Q&A 2022
N-nitrosodiethylamine18 ng/dayEMA Q&A 2022
Key guidelines:
  • ICH M7(R1) : Requires mutagenicity assessment and control strategies for DNA-reactive impurities .
  • EMA/CHMP : Mandates root-cause analysis if nitrosamines exceed AI levels, including process chemistry reviews and risk mitigation plans .

Advanced Research Questions

Q. How can analytical method validation address discrepancies in nitrosamine quantification across laboratories?

Discrepancies often arise from matrix effects or instrument variability . Solutions include:

  • Cross-lab harmonization : Use shared reference standards (e.g., N-nitrosodiethylamine from NIST) to calibrate instruments .
  • Multi-detector validation : Confirm results with orthogonal techniques (e.g., LC-MS/MS + GC-HRMS) to resolve false positives/negatives .
  • Data normalization : Apply statistical models (e.g., ANOVA) to account for batch-to-batch variability in sample preparation .

Q. What strategies prevent artifact formation of nitrosamines during analytical testing?

Artifacts can form via in situ reactions between amines and nitrites under acidic conditions. Mitigation strategies:

  • Neutral pH extraction : Use phosphate buffers (pH 7.0) instead of acidic solvents to inhibit nitrosation .
  • Nitrite scavengers : Add ascorbic acid (1% w/v) to samples to neutralize residual nitrites .
  • Low-temperature storage : Store samples at –80°C to slow degradation/formation kinetics .

Q. How should researchers proceed if reference standards for 2-(Dimethylamino)ethylnitrosoamine are unavailable?

If synthesis is infeasible, surrogate standards with similar physicochemical properties (e.g., N-nitrosodiethylamine) can be used for method development. Steps:

  • Structural justification : Compare ionization efficiency and retention behavior using computational tools (e.g., COSMOtherm) .
  • Spike-and-recovery studies : Validate surrogate accuracy by spiking known amounts into drug matrices .
  • Regulatory consultation : Submit a risk-benefit analysis to EMA/FDA justifying the surrogate approach .

Q. What experimental designs optimize detection limits for trace nitrosamines in complex matrices?

Use design of experiments (DoE) to optimize parameters:

  • Factors : Column type (C18 vs. HILIC), ionization mode (ESI+ vs. APCI+), and gradient profile.
  • Response variables : Signal-to-noise ratio (S/N > 10), peak symmetry (As ≤ 1.5).
    Example workflow:

Screening phase : Identify critical factors via fractional factorial design .

Optimization : Apply central composite design to refine MS parameters (e.g., capillary voltage, desolvation temperature) .

Robustness testing : Evaluate method performance under slight pH/temperature variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.